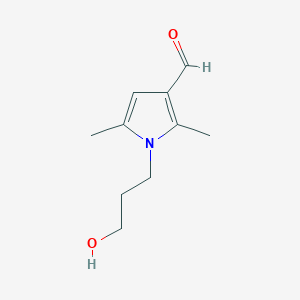
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H26FN5O3S and its molecular weight is 399.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Inotropic Activity Evaluation
A study conducted by (Liu et al., 2009) synthesized a series of carboxamides, including compounds structurally similar to N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide. These derivatives were evaluated for their inotropic activity, which relates to the force of muscle contractions, in isolated rabbit-heart preparations. This research contributes to understanding the potential therapeutic applications of these compounds in cardiovascular health.
GPR119 Agonist for Anti-Diabetic Agents
Sato et al. (2014) identified a structurally novel GPR119 agonist with a similar molecular structure, which displayed significant potential as an anti-diabetic agent (Sato et al., 2014). GPR119 is a target for the development of new anti-diabetic drugs, and the study's findings provide insights into the therapeutic potential of related compounds.
HIV-1 Reverse Transcriptase Inhibition
Research by (Tang et al., 2010) explored piperidine-4-yl-aminopyrimidines as inhibitors of HIV-1 reverse transcriptase. This class of compounds, which includes structures similar to the queried compound, showed potent activity against wild-type HIV-1 and resistant mutant viruses. This has implications for the development of new antiretroviral therapies.
5-HT7 Receptor Selectivity
A study by (Canale et al., 2016) investigated arylsulfonamide derivatives of piperidines for their selectivity towards the 5-HT7 receptor. This receptor is a target in treating various CNS disorders, and the findings from this research may inform the development of treatments for mental health conditions.
Crystal and Molecular Structure Analysis
Richter et al. (2023) reported on the crystal and molecular structures of a compound closely related to the queried molecule, providing valuable insights into its structural properties (Richter et al., 2023). This kind of structural analysis is fundamental in drug design and development.
Corrosion Inhibition Properties
The study by (Kaya et al., 2016) explored the corrosion inhibition properties of piperidine derivatives on iron. This research extends the potential applications of these compounds beyond pharmaceuticals to industrial applications.
PET Tracers for Neuropsychiatric Disorders
García et al. (2014) developed PET tracers based on similar chemical structures for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014). This contributes to the advancement of diagnostic tools in mental health.
Pharmacokinetics of Novel Anaplastic Lymphoma Kinase Inhibitors
Research on the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, including structurally related compounds, was conducted by (Teffera et al., 2013). This research is significant in the development of cancer treatments.
Anti-Angiogenic and DNA Cleavage Activities
Kambappa et al. (2017) synthesized novel carboxamide derivatives and evaluated their anti-angiogenic and DNA cleavage activities, providing insights into their potential as anticancer agents (Kambappa et al., 2017).
Eigenschaften
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26FN5O3S/c1-27(25,26)23-8-4-14(5-9-23)16(24)19-10-13-2-6-22(7-3-13)17-20-11-15(18)12-21-17/h11-14H,2-10H2,1H3,(H,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQNSUHEEYOLTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26FN5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


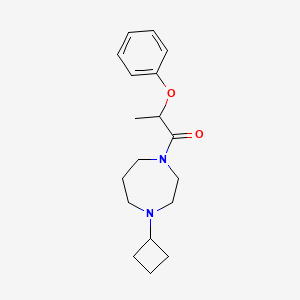
![(E)-2-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile](/img/structure/B2363881.png)
![N-[(4-chlorophenyl)(cyano)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B2363884.png)
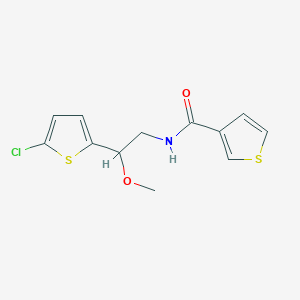
![6-Chloro-2-ethyl-1H-benzo[d]imidazole](/img/structure/B2363887.png)
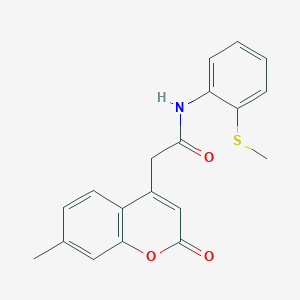
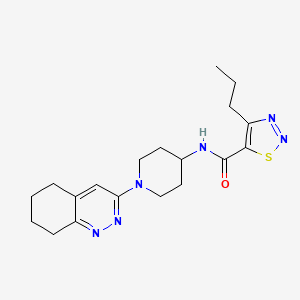
![2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2363892.png)
![3-((1-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2363896.png)
![4-methoxy-N-(2-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2363898.png)
![N-[2-(hydroxymethyl)-3-thienyl]-4-isopropyl-N-methylbenzenesulfonamide](/img/structure/B2363899.png)
![[2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2363901.png)
